molecular formula C13H20ClN B13702976 3-(2,6-Diethylphenyl)azetidine Hydrochloride

3-(2,6-Diethylphenyl)azetidine Hydrochloride

Cat. No.: B13702976
M. Wt: 225.76 g/mol
InChI Key: JETYBXGJXJDKQI-UHFFFAOYSA-N
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Description

3-(2,6-Diethylphenyl)azetidine Hydrochloride: is a chemical compound belonging to the azetidine class, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Diethylphenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors. . This reaction is efficient for synthesizing functionalized azetidines but requires careful control of reaction conditions due to inherent challenges.

Another method involves the cyclization of β-lactams, which can be achieved through various cyclization, nucleophilic substitution, and ring-expansion reactions . These methods often employ reagents such as dimethylsulfoxonium methylide under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the aza Paternò–Büchi reaction or β-lactam cyclization. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Diethylphenyl)azetidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(2,6-Diethylphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, it modulates oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . The compound’s ring strain and reactivity also enable it to interact with various biological targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Diethylphenyl)azetidine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylphenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

3-(2,6-diethylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-3-10-6-5-7-11(4-2)13(10)12-8-14-9-12;/h5-7,12,14H,3-4,8-9H2,1-2H3;1H

InChI Key

JETYBXGJXJDKQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C2CNC2.Cl

Origin of Product

United States

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